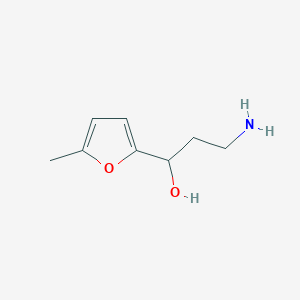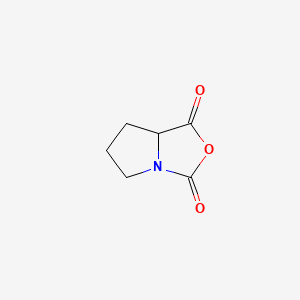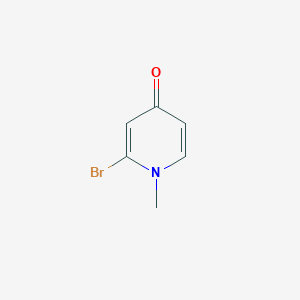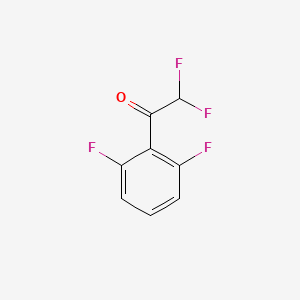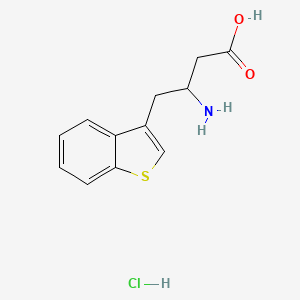
1-Bromo-4-chlorodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chlorodecane is an organic compound with the molecular formula C10H20BrCl. It is a halogenated alkane, specifically a decane derivative, where a bromine atom is attached to the first carbon and a chlorine atom is attached to the fourth carbon in the decane chain. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-chlorodecane can be synthesized through several methods. One common method involves the halogenation of decane. The process typically includes the following steps:
Chlorination: Decane is first chlorinated to form 4-chlorodecane.
Bromination: The 4-chlorodecane is then brominated to form this compound.
The reaction conditions for these halogenation processes often involve the use of halogen sources such as chlorine gas (Cl2) and bromine (Br2) in the presence of a catalyst or under UV light to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled halogenation. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-chlorodecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are often used.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as alcohols, nitriles, or amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagent, products can include alcohols or alkanes.
Applications De Recherche Scientifique
1-Bromo-4-chlorodecane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-bromo-4-chlorodecane involves its reactivity with nucleophiles and bases. The bromine and chlorine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-chlorobutane: A shorter chain analog with similar reactivity.
1-Bromo-4-chlorooctane: An intermediate chain analog with comparable properties.
Uniqueness
1-Bromo-4-chlorodecane is unique due to its specific chain length and the positioning of the halogen atoms, which influence its reactivity and applications
Propriétés
Formule moléculaire |
C10H20BrCl |
|---|---|
Poids moléculaire |
255.62 g/mol |
Nom IUPAC |
1-bromo-4-chlorodecane |
InChI |
InChI=1S/C10H20BrCl/c1-2-3-4-5-7-10(12)8-6-9-11/h10H,2-9H2,1H3 |
Clé InChI |
DHBXYDXZDGEFBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)](/img/structure/B12091694.png)

